5-Fluoro-2-(phenylthio)benzoic acid
Description
5-Fluoro-2-(phenylthio)benzoic acid is a halogenated benzoic acid derivative featuring a fluorine atom at the 5-position and a phenylthio (-SPh) group at the 2-position of the aromatic ring. The fluorine atom enhances electron-withdrawing properties, while the phenylthio group contributes to lipophilicity, influencing both chemical reactivity and biological interactions .
Properties
CAS No. |
52548-64-8 |
|---|---|
Molecular Formula |
C13H9FO2S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-fluoro-2-phenylsulfanylbenzoic acid |
InChI |
InChI=1S/C13H9FO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
RWIODUJYRUEMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs: Chlorine vs. Fluorine
5-Chloro-2-(phenylthio)benzoic acid (CAS 13421-01-7) replaces fluorine with chlorine at the 5-position. The phenylthio group remains constant, preserving lipophilicity. However, chlorine’s larger atomic radius may reduce metabolic stability compared to fluorine in vivo .
| Property | 5-Fluoro-2-(phenylthio)benzoic Acid | 5-Chloro-2-(phenylthio)benzoic Acid |
|---|---|---|
| Halogen Atomic Radius | 0.64 Å | 0.99 Å |
| Lipophilicity (logP) | Estimated higher | Similar (phenylthio dominant) |
| Reactivity | Moderate electrophilic substitution | Enhanced electrophilic substitution |
Sulfur-Containing Substituents: Methylthio vs. Benzothiophene
5-Fluoro-2-(methylthio)benzoic acid replaces the phenylthio group with a smaller methylthio (-SMe) group, reducing steric hindrance but decreasing lipophilicity (logP ~1.5 vs. ~3.0 for phenylthio). 5-Fluoro-1-benzothiophene-2-carboxylic acid introduces a benzothiophene ring, altering electronic properties via conjugation. The benzothiophene derivative may exhibit stronger π-π stacking interactions in biological targets .
Amino vs. Phenylthio Substituents
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c, ) substitutes phenylthio with an amino group. The amino group enables hydrogen bonding, increasing solubility but reducing membrane permeability. The methoxy substituent further enhances electron-donating effects, contrasting with the electron-withdrawing phenylthio group. Melting points for amino derivatives (e.g., 216–218°C for 3c) are higher than typical phenylthio analogs, suggesting stronger intermolecular forces .
Trifluoromethyl vs. Phenylthio Groups
5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) replaces phenylthio with a trifluoromethyl (-CF3) group. The -CF3 group is strongly electron-withdrawing, increasing acidity (pKa ~2.5 vs. ~3.5 for phenylthio). This enhances reactivity in carboxylate-mediated reactions but reduces lipophilicity compared to phenylthio derivatives .
Hydroxy vs. Phenylthio Substituents
5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) features a hydroxyl group instead of phenylthio. The hydroxyl group increases acidity (pKa ~2.8) and solubility but diminishes lipid bilayer penetration. This derivative is more suited for pharmaceutical salt formation than the phenylthio analog .
Boron-Containing Analogs
5-Fluoro-2-(dioxaborolanyl)benzoic acid (CAS 2377607-51-5) incorporates a boronic ester, enabling use in Suzuki-Miyaura cross-couplings. The phenylthio group lacks this utility but offers greater stability under physiological conditions .
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
QSTR models for benzoic acids () correlate molecular connectivity indices (0JA, 1JA) with oral LD50 in mice. The phenylthio group in this compound likely increases 1JA (first-order connectivity), predicting higher toxicity than non-sulfur analogs. However, experimental validation is needed .
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